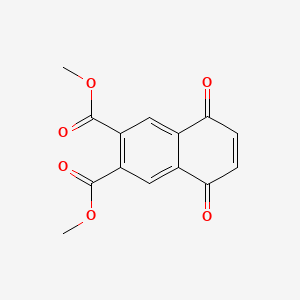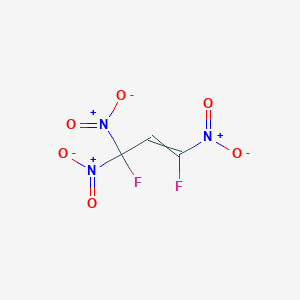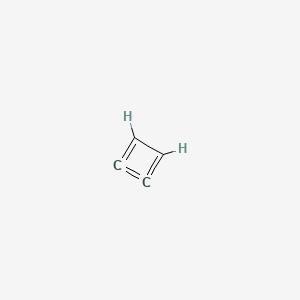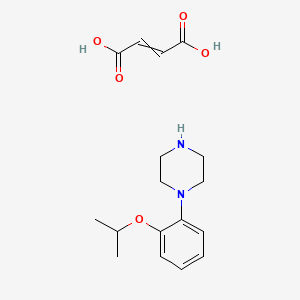![molecular formula C9H5ClN4S B14291292 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine CAS No. 120317-27-3](/img/structure/B14291292.png)
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine is a heterocyclic compound that features a unique structure combining a thiazole ring with a quinoxaline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and amine functional groups in its structure contributes to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
The synthesis of 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or the quinoxaline moiety.
Common reagents and conditions used in these reactions include solvents like ethanol, dioxane, and acetonitrile, as well as catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Medicine: The compound’s potential as an anticancer agent is of particular interest.
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or repair mechanisms, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
7-Chloro[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares a similar thiazole ring but differs in the fused ring system, leading to different chemical and biological properties.
1,3-Dithiolo[4,5-b]quinoxaline:
Thiazolo[4,5-b]pyridine derivatives: These compounds have a pyridine ring fused with the thiazole ring, resulting in distinct chemical behaviors and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for chemical synthesis, while its biological activities open up possibilities for therapeutic applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new uses and properties of this intriguing compound.
Eigenschaften
CAS-Nummer |
120317-27-3 |
|---|---|
Molekularformel |
C9H5ClN4S |
Molekulargewicht |
236.68 g/mol |
IUPAC-Name |
7-chloro-[1,3]thiazolo[4,5-b]quinoxalin-2-amine |
InChI |
InChI=1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)13-8-7(12-5)14-9(11)15-8/h1-3H,(H2,11,12,14) |
InChI-Schlüssel |
PTIUNVHNVSTGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=N2)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


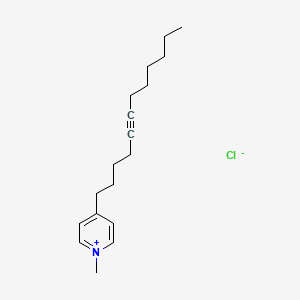


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

